

L-364,918 Technical Support Center: Investigating Potential Off-Target Effects

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Compound of Interest

Compound Name: L-364918
CAS No.: 122211-31-8
Cat. No.: B1673718

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For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the known and potential off-target effects of L-364,918 (also known as Devazepide or L-364,718), a potent and selective cholecystokinin-1 (CCK1) receptor antagonist. This document is intended to assist researchers in designing experiments, interpreting data, and troubleshooting potential issues related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of L-364,918?

L-364,918 is a nonpeptide, competitive antagonist of the cholecystokinin-1 (CCK1) receptor. It binds with very high affinity to the CCK1 receptor, thereby blocking the physiological effects of cholecystokinin (CCK), a peptide hormone involved in various gastrointestinal and central nervous system functions, including satiety, gallbladder contraction, and pancreatic enzyme secretion.

Q2: How selective is L-364,918 for the CCK1 receptor?

L-364,918 displays a high degree of selectivity for the CCK1 receptor over the CCK2 (gastrin) receptor. This selectivity allows for the specific investigation of CCK1 receptor-mediated pathways.

Q3: Are there any known off-target binding interactions for L-364,918?

Based on available public data, L-364,918 is highly selective. One study demonstrated that L-364,718 did not inhibit the binding of radiolabeled ligands for the following receptors in guinea pig pancreatic acini: vasoactive intestinal peptide, secretin, bombesin, substance P, or muscarinic receptors (as indicated by N-methylscopolamine binding). Furthermore, another study in chickens showed that L-364,718 has a very low affinity ($K_i > 10,000$ nM) for central benzodiazepine binding sites, despite its benzodiazepine-based chemical structure.

However, it is crucial to note that a comprehensive screening of L-364,918 against a broad panel of receptors, ion channels, and kinases at various concentrations is not publicly available. Therefore, the possibility of off-target interactions at concentrations significantly higher than its CCK1 receptor K_i cannot be entirely excluded.

Q4: What are the potential on-target, but potentially unintended, physiological effects of L-364,918?

Prolonged blockade of the CCK1 receptor can lead to physiological consequences that may be considered "off-target" in the context of a specific experimental goal. The most notable of these is cholelithogenesis (gallstone formation). This is a direct result of the intended on-target effect of inhibiting CCK-induced gallbladder contraction, which leads to bile stasis and an increased propensity for cholesterol crystallization.

Q5: Has L-364,918 been observed to have any unexpected cellular effects?

Yes, one study has reported that devazepide can induce apoptosis in Ewing tumor cells and inhibit their growth in vitro and in vivo. It is currently unclear whether this is an on-target effect due to the potential expression of CCK1 receptors on these tumor cells or a true off-target effect mediated by an unknown molecular target. Researchers studying the anti-cancer properties of L-364,918 should investigate the CCK1 receptor status of their cell models.

Quantitative Data Summary

The following tables summarize the known binding affinities and functional potencies of L-364,918 for its primary target, the CCK1 receptor, and its low affinity for the benzodiazepine binding site.

Table 1: Binding Affinity and Functional Potency of L-364,918 at CCK Receptors

Species/Tissue	Assay Type	Parameter	Value
Rat Pancreas	Radioligand Binding (CCK1)	Ki	0.08 nM
Guinea Pig Pancreas	Radioligand Binding (CCK1)	Ki	0.1 nM
Guinea Pig Gastric Glands	Radioligand Binding (CCK2)	Ki	450 nM
Chicken Brain	Radioligand Binding (BZD)	Ki	>10,000 nM

Data compiled from publicly available research.

Experimental Protocols

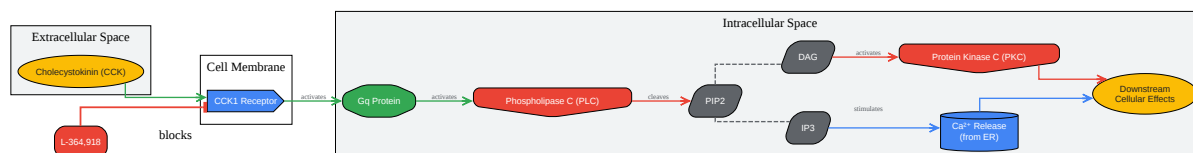
Protocol 1: Competitive Radioligand Binding Assay for CCK1 Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a test compound like L-364,918 for the CCK1 receptor.

- **Receptor Source:** Prepare cell membranes from a cell line stably expressing the human CCK1 receptor (e.g., CHO-K1 cells) or from tissues known to have high CCK1 receptor density (e.g., rat pancreas).
- **Radioligand:** Use a high-affinity, radiolabeled CCK1 receptor agonist or antagonist, such as [125]CCK-8.
- **Assay Buffer:** Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

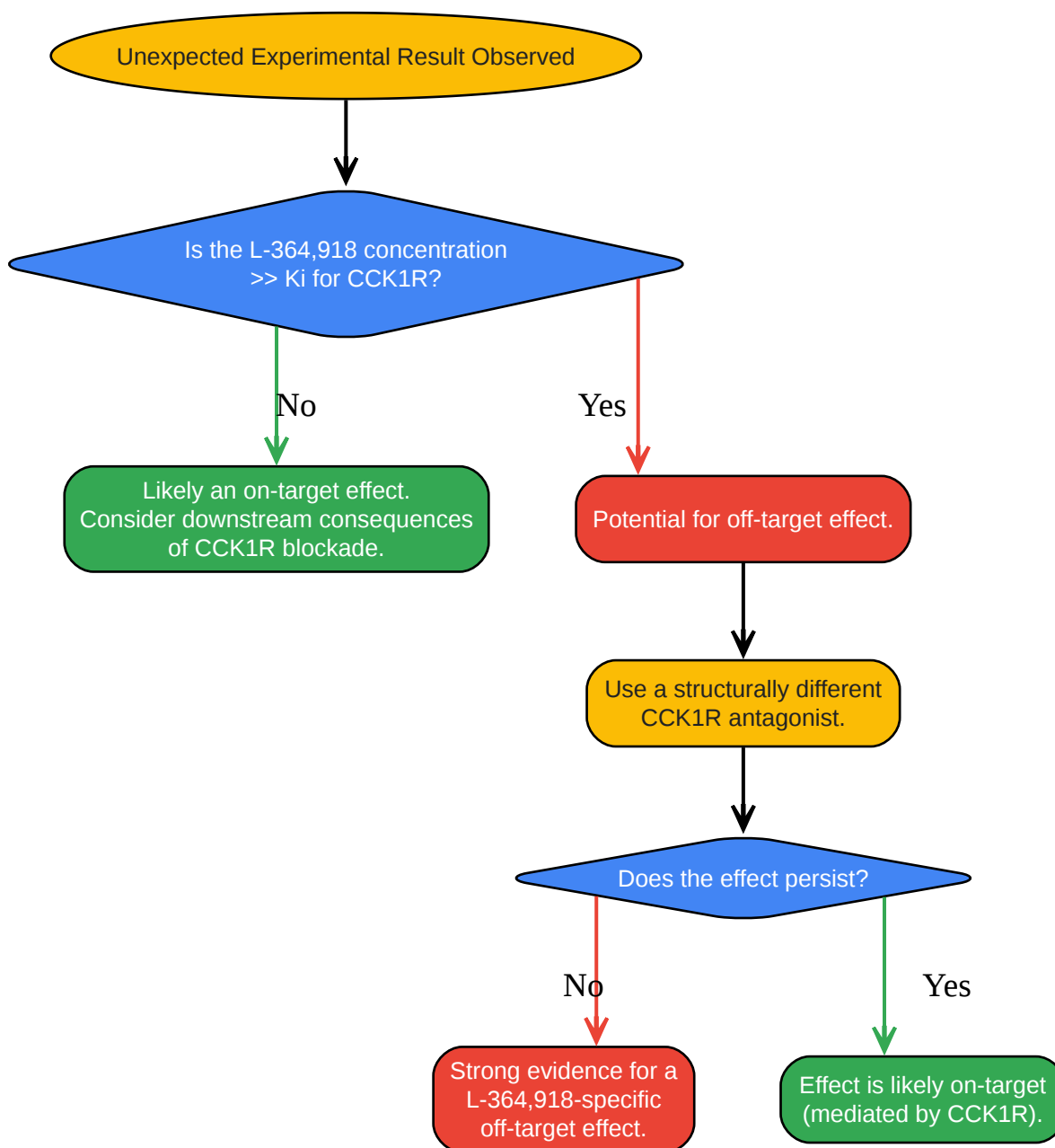
- Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its K_d), and a range of concentrations of L-364,918. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known CCK1 antagonist).
- Equilibrium: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
- Detection: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a percentage of total binding against the logarithm of the L-364,918 concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC_{50} value. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations



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Caption: CCK1 Receptor Signaling and L-364,918 Inhibition.



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Caption: Troubleshooting Workflow for Unexpected Results.

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